cis-1,2,2-Trimethylcyclopentane-1,3-diamine
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Overview
Description
cis-1,2,2-Trimethylcyclopentane-1,3-diamine: is an organic compound with a cyclopentane ring structure substituted with three methyl groups and two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1,2,2-Trimethylcyclopentane-1,3-diamine can be achieved through diastereoselective organophotoredox-catalyzed [3 + 2] cycloaddition reactions. For example, N-aryl cyclopropylamines can react with N-vinylphthalimides in the presence of a dual catalyst system consisting of Eosin Y and Binol-derived phosphoric acid with triethylamine as an additive .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: cis-1,2,2-Trimethylcyclopentane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its potential use in drug development and therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-1,2,2-Trimethylcyclopentane-1,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
cis-1,2,3-Trimethylcyclopentane: A similar compound with different substitution patterns.
trans-1,2,3-Trimethylcyclopentane: Another stereoisomer with different spatial arrangements of methyl groups.
cis-1,2-Diaminocyclopentane: A related compound with two amine groups but different methyl substitution.
Uniqueness: cis-1,2,2-Trimethylcyclopentane-1,3-diamine is unique due to its specific substitution pattern and stereochemistry, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for studying structure-activity relationships and developing new chemical entities.
Properties
Molecular Formula |
C8H18N2 |
---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
(1R)-1,2,2-trimethylcyclopentane-1,3-diamine |
InChI |
InChI=1S/C8H18N2/c1-7(2)6(9)4-5-8(7,3)10/h6H,4-5,9-10H2,1-3H3/t6?,8-/m1/s1 |
InChI Key |
XBFJECMZLDVTML-QFSRMBNQSA-N |
Isomeric SMILES |
C[C@]1(CCC(C1(C)C)N)N |
Canonical SMILES |
CC1(C(CCC1(C)N)N)C |
Origin of Product |
United States |
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